molecular formula C11H23NO3 B166860 N-Boc-DL-2-amino-1-hexanol CAS No. 137258-12-9

N-Boc-DL-2-amino-1-hexanol

Cat. No. B166860
M. Wt: 217.31 g/mol
InChI Key: KCKPPJXOWKJHDP-UHFFFAOYSA-N
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Description

N-Boc-DL-2-amino-1-hexanol, also known as tert-butyl N-(1-hydroxyhexan-2-yl)carbamate, is a chemical compound with the molecular formula C11H23NO3 . It has a molecular weight of 217.31 g/mol . This compound is used in research and has several synonyms, including N-Boc-2-aminohexan-1-ol .


Synthesis Analysis

The synthesis of N-Boc-DL-2-amino-1-hexanol involves the protection of the amino function, which is a common procedure in the synthesis of multifunctional targets . The N-Boc-protected compounds are formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives, even using an excess amount of (Boc)2O . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .


Molecular Structure Analysis

The InChI string for N-Boc-DL-2-amino-1-hexanol is InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) . The Canonical SMILES string is CCCCC(CO)NC(=O)OC(C)(C)C .


Chemical Reactions Analysis

The N-Boc protection of amines is a notable feature of the synthesis of N-Boc-DL-2-amino-1-hexanol . This method exhibits excellent chemoselectivity in the case of aminoalcohols, where the N-Boc-protected compounds are formed as sole products .


Physical And Chemical Properties Analysis

N-Boc-DL-2-amino-1-hexanol has a molecular weight of 217.31 g/mol . It has a refractive index of n20/D 1.450 . The boiling point is 135 °C at 0.3 mmHg , and the density is 1.178 g/mL at 25 °C .

Relevant Papers

The relevant papers for N-Boc-DL-2-amino-1-hexanol include those that discuss its synthesis and properties . These papers provide valuable information about the compound and its applications in research.

Scientific Research Applications

1. Bioconversion Processes and Building Blocks in Pharmaceutical Synthesis

N-Boc-DL-2-amino-1-hexanol serves as a key intermediate in the synthesis of complex molecules for pharmaceutical applications. For instance, it's used in the asymmetric simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, both of which are building blocks for the manufacture of angiotensin-converting enzyme inhibitors. Engineered Escherichia coli aspartate aminotransferase variants have been developed to enhance the bioconversion process of these compounds (Lo et al., 2009).

2. Catalysis in Chemical Synthesis

The compound is utilized in the N-tert-butyloxycarbonylation of amines, a process catalyzed by various substances such as ionic liquids and heteropoly acids. This method efficiently converts halogenated aniline and amino alcohols into their N-Boc derivatives, crucial for synthesizing a wide range of chemical compounds (Chinnappan et al., 2013).

3. Application in Polymer Science

In the field of polymer science, N-Boc-DL-2-amino-1-hexanol is used to synthesize amino acid-based chiral polymers. These polymers display pH-responsive behavior, making them attractive candidates for drug delivery applications and for the conjugation of biomolecules (Bauri et al., 2013).

4. Peptide Synthesis

N-Boc-DL-2-amino-1-hexanol plays a vital role in peptide synthesis. It is used in the assembly of complex peptides, such as the hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe, which involves stepwise synthesis and deprotection techniques crucial in peptide chain elongation (Meldal & Kindtler, 1986).

properties

IUPAC Name

tert-butyl N-(1-hydroxyhexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKPPJXOWKJHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553464
Record name tert-Butyl (1-hydroxyhexan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-DL-2-amino-1-hexanol

CAS RN

137258-12-9
Record name tert-Butyl (1-hydroxyhexan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-hexanol
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